molecular formula C27H30F3N7O6S2 B12380109 PI3K|A/Hdac6-IN-1

PI3K|A/Hdac6-IN-1

Cat. No.: B12380109
M. Wt: 669.7 g/mol
InChI Key: PLBBMNVLYUEPKQ-MOPGFXCFSA-N
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Description

PI3K|A/Hdac6-IN-1 is a dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting these two critical pathways, this compound exhibits potent antitumor activity and enhances the efficacy of immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A/Hdac6-IN-1 involves the incorporation of histone deacetylase inhibitory functionality into the pharmacophore of a phosphoinositide 3-kinase inhibitor. This process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes. The specific synthetic route may vary depending on the desired structural modifications and optimization of the compound’s activity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including high-throughput screening for optimal reaction conditions, automated synthesis, and purification processes. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

PI3K|A/Hdac6-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity .

Mechanism of Action

PI3K|A/Hdac6-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase alpha and histone deacetylase 6. This dual inhibition leads to:

Properties

Molecular Formula

C27H30F3N7O6S2

Molecular Weight

669.7 g/mol

IUPAC Name

(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1

InChI Key

PLBBMNVLYUEPKQ-MOPGFXCFSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F

Origin of Product

United States

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